molecular formula C10H13Br2NO2 B2428578 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol CAS No. 1597103-59-7

3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol

Cat. No.: B2428578
CAS No.: 1597103-59-7
M. Wt: 339.027
InChI Key: FDSTZHKISOIWKC-UHFFFAOYSA-N
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Description

3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol is an organic compound characterized by the presence of a dibromophenyl group attached to a propane-1,2-diol backbone via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol typically involves the following steps:

    Bromination: The starting material, phenylmethanol, undergoes bromination to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.

    Amination: The dibromophenylmethanol is then reacted with an amine, such as methylamine, to form the intermediate 3,4-dibromophenylmethylamine.

    Diol Formation: The final step involves the reaction of 3,4-dibromophenylmethylamine with glycidol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylmethylamine derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenylmethylamine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may facilitate binding to these targets, while the diol moiety can participate in hydrogen bonding, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,2-diol: Similar structure but with chlorine atoms instead of bromine.

    3-{[(3,4-Difluorophenyl)methyl]amino}propane-1,2-diol: Similar structure but with fluorine atoms instead of bromine.

    3-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,2-diol: Similar structure but with methyl groups instead of bromine.

Uniqueness

The presence of bromine atoms in 3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol imparts unique chemical properties, such as increased reactivity and potential for halogen bonding, which can be advantageous in various applications.

Properties

IUPAC Name

3-[(3,4-dibromophenyl)methylamino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2NO2/c11-9-2-1-7(3-10(9)12)4-13-5-8(15)6-14/h1-3,8,13-15H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSTZHKISOIWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCC(CO)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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